molecular formula C9H8BrF3O B1587455 2-Methoxy-4-(trifluoromethyl)benzyl bromide CAS No. 886500-59-0

2-Methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No. B1587455
CAS RN: 886500-59-0
M. Wt: 269.06 g/mol
InChI Key: WWAGWLZAZFSJRH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzyl bromide, also known as MTBBr, is a versatile and highly reactive organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a melting point of -71 °C and a boiling point of 134 °C. MTBBr is a useful synthetic intermediate in organic synthesis and has been used in a variety of reactions such as the synthesis of heterocycles and the synthesis of other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Building Block in Organic Synthesis

“2-Methoxy-4-(trifluoromethyl)benzyl bromide” is a useful building block in organic synthesis . It can be used to construct a variety of complex organic molecules, contributing to the development of new drugs and materials.

Synthesis of Antiviral Compounds

This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities, making them potential candidates for the development of new antiviral drugs.

Inhibitors of Hepatitis C Virus NS5B Polymerase

“2-Methoxy-4-(trifluoromethyl)benzyl bromide” is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. This makes them promising for the treatment of hepatitis C.

Protection of Hydroxyl Groups

This compound is used as a reagent for the protection of hydroxyl groups . The protected hydroxyl groups can be selectively deprotected under certain conditions, which is a crucial step in many organic synthesis reactions.

Laboratory Chemicals

“2-Methoxy-4-(trifluoromethyl)benzyl bromide” is widely used as a laboratory chemical . It is used in various chemical reactions in research laboratories to study its properties and potential applications.

Synthesis of ®- (–)-Argentilactone

This compound is used in the synthesis of ®- (–)-argentilactone . Argentilactone is a natural product with potential biological activities.

properties

IUPAC Name

1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGWLZAZFSJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395071
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzyl bromide

CAS RN

886500-59-0
Record name 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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